molecular formula C14H15NO4S B7641908 2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid

2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid

Cat. No. B7641908
M. Wt: 293.34 g/mol
InChI Key: YZNKPXVTLXVFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid, also known as MTAAFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2, MMP-9, and NF-κB, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of p53 and Bax, which are involved in apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of novel drugs. However, its complex synthesis method and limited availability may pose challenges for lab experiments.

Future Directions

There are several future directions for the research and development of 2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid. These include the optimization of its synthesis method, the exploration of its potential applications in drug discovery and material science, and the investigation of its mechanism of action at the molecular level. Additionally, the development of more efficient and cost-effective methods for the production of this compound may further enhance its potential for various applications.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug discovery and material science.

Synthesis Methods

2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of furan-3-carboxylic acid with 2-methyl-5-nitrofuran, followed by reduction, amidation, and acetylation. The final product is obtained through the reaction of the resulting compound with 2-thiophen-3-ylacetic acid.

Scientific Research Applications

2-Methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to possess significant anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

2-methyl-5-[[methyl-(2-thiophen-3-ylacetyl)amino]methyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-9-12(14(17)18)6-11(19-9)7-15(2)13(16)5-10-3-4-20-8-10/h3-4,6,8H,5,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNKPXVTLXVFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN(C)C(=O)CC2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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